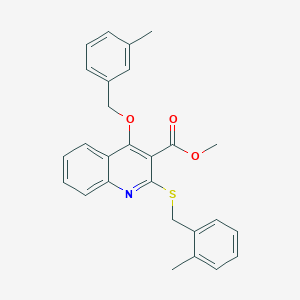

4-((3-甲基苄基)氧基)-2-((2-甲基苄基)硫代)喹啉-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

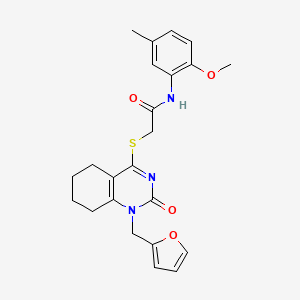

The compound "Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, antimalarial, and anticancer activities. The structural features of quinoline derivatives, such as the presence of substituents on the quinoline nucleus, are crucial for their biological activity and are often modified to enhance their pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through various cyclization reactions. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Similarly, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized through cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the quinoline core structure.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline nucleus, which can be substituted at various positions to yield a wide range of compounds with different properties. The crystal structure of a related compound, 1-methyl-3-[(3-methylthio-4-quinolyl)thio]-1,4-dihydro-4-oxo-quinoline, revealed a skew conformation with "cis" orientation of ortho-substituents, which is influenced by attractive interactions between substituents . This information can provide insights into the conformational preferences of the compound and its potential intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the reagent 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde was designed for the ultrasensitive determination of primary amines, demonstrating the reactivity of quinoline derivatives with amines to form highly fluorescent isoindole derivatives . This reactivity could be relevant for the compound if it is intended to be used in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of ester groups has been shown to favor oral activity in antiallergy agents, as seen with ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate . The presence of substituents such as methylthio groups can also affect the molecule's conformation and, consequently, its physical properties, as observed in the crystal structure analysis of a related compound . These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds and must be carefully considered in their development.

科学研究应用

合成化学与晶体学

研究重点在于喹啉衍生物的合成和结构分析。例如,Kovalenko 等人(2020 年)探讨了 4-羟基-2-硫代-1,2-二氢喹啉-3-羧酸甲酯的甲基化,详细说明了连续烷基化反应的区域选择性,以设计组合库。这项研究通过量子化学计算和分子对接表明,这些化合物是乙型肝炎病毒复制的有效抑制剂,体外实验研究证实了这一点 (Kovalenko 等人,2020 年)。

分子对接和生物活性

合成途径通常会导致具有显着生物活性的化合物的产生。Deady 等人(2003 年)合成了苯并[b][1,6]萘啶的羧酰胺衍生物,对各种癌细胞系显示出有效的细胞毒性,强调了喹啉衍生物在癌症治疗中的潜力 (Deady 等人,2003 年)。

光学性质

Bogza 等人(2018 年)报道了 2-官能取代的 4,5-二氢噻吩并[3,2-c]喹啉的合成和光学性质,突出了中等至高荧光量子产率。这项研究建立了结构-光学性质关系,表明其作为隐形墨水染料的应用 (Bogza 等人,2018 年)。

机理见解

Gao 等人(2011 年)通过一锅反应合成 2-(苯并呋喃-2-基)-6,7-亚甲二氧基喹啉-3-羧酸衍生物的研究,提供了对喹啉衍生化的机理方面的见解,揭示了生成结构新颖化合物的途径 (Gao 等人,2011 年)。

属性

IUPAC Name |

methyl 4-[(3-methylphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3S/c1-18-9-8-11-20(15-18)16-31-25-22-13-6-7-14-23(22)28-26(24(25)27(29)30-3)32-17-21-12-5-4-10-19(21)2/h4-15H,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHDTWBUSCIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=CC=C4C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)

![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)

![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)